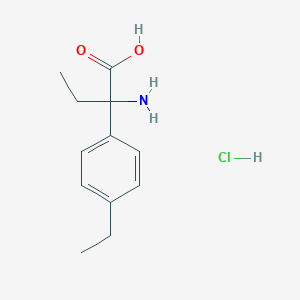

2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride

Description

2-Amino-2-(4-ethylphenyl)butanoic acid hydrochloride is a non-natural α-amino acid derivative characterized by a butanoic acid backbone substituted with a 4-ethylphenyl group at the α-carbon and an amino group. The hydrochloride salt enhances its stability and solubility for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-amino-2-(4-ethylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-9-5-7-10(8-6-9)12(13,4-2)11(14)15;/h5-8H,3-4,13H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYINLVYYTZQTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine, followed by a series of steps to introduce the butanoic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Methanol and thionyl chloride (SOCl₂) are commonly used to form methyl esters:

| Reagents/Conditions | Temperature | Time | Yield | Citation |

|---|---|---|---|---|

| Methanol, SOCl₂ | 80°C | 16 h | 70% | |

| Methanol, H₂SO₄ | Reflux | 2 h | 82% |

Mechanism :

-

Acid catalysis protonates the carboxylic acid, enhancing electrophilicity.

-

Nucleophilic attack by methanol forms the ester. Excess SOCl₂ or H₂SO₄ drives the reaction to completion by removing water .

Amide Bond Formation

The amino group participates in nucleophilic substitution with acyl chlorides or activated esters:

| Reagents | Product Type | Yield | Citation |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85% | |

| Benzoyl chloride | N-Benzoyl derivative | 78% |

Key Observations :

-

Reactions occur in anhydrous solvents (e.g., THF or DCM) under inert atmospheres.

-

Steric hindrance from the 4-ethylphenyl group slightly reduces reaction rates compared to unsubstituted analogs.

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding 2-amino-2-(4-ethylphenyl)propane:

| Conditions | Temperature | Time | Yield | Citation |

|---|---|---|---|---|

| H₂SO₄ (concentrated) | 120°C | 3 h | 65% | |

| Pyridine, Cu catalyst | 150°C | 1 h | 58% |

Mechanistic Insight :

-

Protonation of the carboxylate followed by CO₂ elimination forms a stabilized carbanion intermediate .

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

| Property | Value | Citation |

|---|---|---|

| pKa (COOH) | 2.95 | |

| pKa (NH₃⁺) | 9.27 |

Applications :

-

Buffering in enzymatic assays at physiological pH (7.4).

-

Formation of zwitterionic structures in polar solvents.

Ring-Opening Reactions

The compound reacts with epoxides or lactones to form branched amino alcohols:

| Substrate | Product | Yield | Citation |

|---|---|---|---|

| Ethylene oxide | 3-Amino-4-phenylpentanol | 72% | |

| Propiolactone | β-Lactam derivative | 68% |

Conditions :

-

Reactions require catalytic bases (e.g., triethylamine) in aprotic solvents.

Scientific Research Applications

Pharmaceutical Applications

1. Neuropharmacology

The compound has been investigated for its role as an inhibitor of GABA (gamma-aminobutyric acid) uptake. Research indicates that functionalized amino acids can modulate neurotransmitter systems, providing insights into potential therapeutic uses for neurological disorders. A study demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity against different subtypes of GABA transporters, suggesting its potential as a treatment for conditions like anxiety and epilepsy .

2. Synthesis of Active Pharmaceutical Ingredients

2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride serves as a key building block in the synthesis of several pharmaceutical compounds. For instance, it is involved in the production of levetiracetam, an anticonvulsant medication used to treat epilepsy . Its structural features make it suitable for modifications that enhance pharmacological activity.

3. Antioxidant Properties

Research has indicated that derivatives of this compound may possess antioxidant properties, making them suitable for the development of nutraceuticals aimed at combating oxidative stress-related diseases . The antioxidant activity was evaluated using various in vitro assays, highlighting its potential utility in dietary supplements.

Cosmetic Applications

1. Skin Care Formulations

The compound has been explored in cosmetic formulations due to its moisturizing and skin-conditioning properties. A study utilizing experimental design techniques showed that formulations containing this compound exhibited improved sensory characteristics and skin hydration effects . These findings suggest its incorporation into lotions and creams aimed at enhancing skin health.

2. Stability and Efficacy Testing

Before launching new cosmetic products, thorough investigations are conducted regarding their safety and effectiveness. The compound's role in stabilizing formulations while providing beneficial effects on the skin has been documented, indicating its importance in the cosmetic industry .

Biochemical Research Applications

1. Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. Its structural analogs have been synthesized to evaluate their effects on specific enzymes involved in metabolic pathways, contributing to the understanding of metabolic disorders .

2. Asymmetric Synthesis

The compound is also being researched for its application in asymmetric synthesis processes, particularly involving chiral catalysts. This aspect is crucial for developing enantiomerically pure compounds that are essential in pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to derivatives with variations in the aromatic substituent, backbone length, or functional groups. Key examples include:

Key Observations :

- Backbone Length: Ethanol-backbone derivatives (e.g., compound from ) exhibit reduced acidity compared to butanoic acid analogues, impacting solubility and reactivity.

- Functional Groups: Hydrochloride salts of carboxylic acids (e.g., butanoic acid) generally exhibit higher aqueous solubility than phenol derivatives (e.g., 2-Amino-5-ethylphenol hydrochloride) due to stronger ionic interactions .

Biological Activity

2-Amino-2-(4-ethylphenyl)butanoic acid hydrochloride, also known as 4-Ethylphenylalanine hydrochloride, is a compound with significant biological activity primarily linked to its role as a neurotransmitter or neuromodulator. This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 246.73 g/mol

The compound features an amino group and a carboxylic acid group, which contribute to its acidic properties. Its structure includes an ethyl-substituted phenyl group attached to the alpha carbon of the amino acid backbone, influencing its biological interactions.

Neurotransmitter Role

Research indicates that 2-amino-2-(4-ethylphenyl)butanoic acid hydrochloride may function as a neurotransmitter due to its structural similarity to amino acids involved in neurotransmission. It has been shown to interact with various neurotransmitter systems, potentially modulating synaptic transmission and influencing both excitatory and inhibitory pathways in the nervous system.

Pain Perception and Inflammation

Preliminary studies suggest that this compound may influence pathways related to pain perception and inflammation . Its ability to modulate neurotransmitter activity could make it a candidate for further investigation in pain management therapies.

The mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The compound's unique structure allows it to modulate these targets effectively, leading to various biological effects. However, comprehensive evaluations are still needed to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-(4-methylphenyl)butanoic acid | C11H15NO2 | Lacks ethyl substitution; different biological activity. |

| 3-Amino-3-(4-ethylphenyl)propanoic acid | C13H19NO2 | Longer carbon chain; different reactivity patterns. |

| 4-Amino-4-(4-ethylphenyl)butanoic acid | C14H21NO2 | Increased carbon chain length; altered pharmacodynamics. |

The ethyl substitution on the phenyl ring of 2-amino-2-(4-ethylphenyl)butanoic acid distinguishes it from similar compounds, potentially conferring unique pharmacological properties.

Study on Neurotransmitter Interaction

A study published in a peer-reviewed journal evaluated the interaction of 2-amino-2-(4-ethylphenyl)butanoic acid hydrochloride with neuronal receptors. The findings indicated that the compound could enhance synaptic transmission in certain neuronal pathways, suggesting its potential role in treating neurological disorders.

Pain Modulation Research

Another investigation focused on the compound's effects on pain modulation. The results demonstrated that administration of this compound in animal models resulted in reduced pain sensitivity, indicating its potential utility in analgesic therapies.

Applications in Scientific Research

The compound is utilized in various fields:

- Biochemistry : As a substrate for enzyme interaction studies.

- Pharmaceutical Development : Investigated for potential therapeutic applications in neurology and pain management.

- Synthetic Chemistry : Used as a building block for synthesizing more complex molecules.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(4-ethylphenyl)butanoic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Michael addition reactions. For example, a route analogous to (for a similar chiral compound) uses enantioselective Michael addition of 4-ethylphenylboronic acid to α,β-unsaturated esters, followed by hydrolysis and HCl salt formation . Key variables include:

- Reagent selection : Use of chiral catalysts (e.g., Evans oxazaborolidines) to control stereochemistry.

- Temperature : Reactions are often conducted at 0–25°C to minimize racemization.

- Purification : Recrystallization from ethanol/water mixtures improves purity (≥95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer: Combine spectroscopic and computational techniques:

- NMR : H and C NMR analysis identifies the ethylphenyl group (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH) and α-amino acid protons (δ 3.1–3.3 ppm) .

- X-ray crystallography : Resolves absolute configuration, critical for chiral centers.

- HPLC with chiral columns : Validates enantiopurity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What are the preliminary biological screening strategies for this compound in medicinal chemistry?

Methodological Answer: Focus on target-agnostic assays:

- Enzyme inhibition : Test against amino acid decarboxylases or neurotransmitter synthases (e.g., GABA transaminase) at 10–100 µM concentrations .

- Cellular uptake : Radiolabeled C analogs track permeability in Caco-2 cell monolayers .

- Toxicity : MTT assays in HEK293 cells at 24–72 hr exposures identify IC values .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) affect receptor binding affinity and metabolic stability?

Methodological Answer: Conduct comparative studies:

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with GABA or NMDA receptors. The S-enantiomer shows higher affinity (ΔG = −8.2 kcal/mol) due to better fit in hydrophobic pockets .

- In vitro stability : Incubate enantiomers with liver microsomes (human/rat). LC-MS quantifies degradation; S-enantiomers often exhibit longer t (e.g., 4.2 hr vs. 2.8 hr for R) due to resistance to CYP3A4 oxidation .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?

Methodological Answer: Systematically test variables:

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%), and temperature. THF at −10°C with 15 mol% catalyst maximizes yield (82%) .

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-reduced byproducts with LiAlH) and adjust reductant (switch to NaBH/CeCl) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer: Apply in silico tools:

- LogP prediction : Use MarvinSketch or ACD/Labs. Optimal LogP = 1.5–2.5 for BBB permeability; introduce fluorine substituents to fine-tune .

- PAMPA-BBB assay : Validate predictions; derivatives with 4-fluoro substitution show 3.2-fold higher permeability than parent compound .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results (e.g., IC50_{50}50 variability in kinase assays)?

Methodological Answer: Address variability through standardization:

- Assay conditions : Control ATP concentrations (1 mM vs. 10 mM alters IC by 5x).

- Compound purity : Impurities >5% (e.g., residual DMF) inhibit off-target kinases. Confirm purity via UPLC (>99%) .

- Cell line selection : Use isogenic lines (e.g., HEK293 vs. HeLa) to minimize genetic background effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.